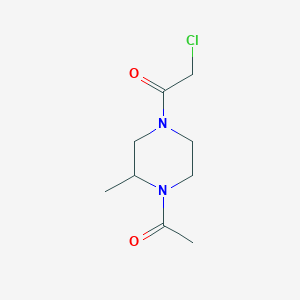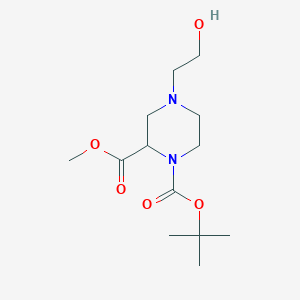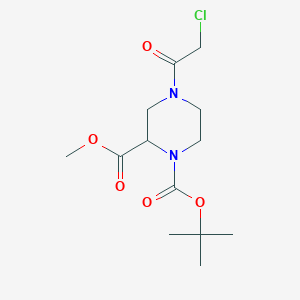
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone is a synthetic organic compound with a molecular formula of C9H17N3O2Cl It is characterized by the presence of a piperazine ring substituted with an acetyl group and a methyl group, along with a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable acetylating agent, such as acetic anhydride, under controlled conditions.
Substitution with Methyl Group: The methyl group is introduced by reacting the intermediate compound with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Introduction of Chloroethanone Moiety: The final step involves the reaction of the substituted piperazine with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction Reactions: Reduction of the carbonyl group in the acetyl moiety can yield corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with various functional groups replacing the chloro group.
Oxidation Reactions: N-oxides of the piperazine ring.
Reduction Reactions: Alcohol derivatives of the acetyl moiety.
Aplicaciones Científicas De Investigación
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. The piperazine ring may also interact with various receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone
- (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
- 1-(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid
Uniqueness
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone is unique due to the presence of the chloroethanone moiety, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for studying specific chemical reactions and potential biological activities.
Propiedades
IUPAC Name |
1-(4-acetyl-3-methylpiperazin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7-6-11(9(14)5-10)3-4-12(7)8(2)13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHPQCXZMHQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone](/img/structure/B7932050.png)





![1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone](/img/structure/B7932072.png)





